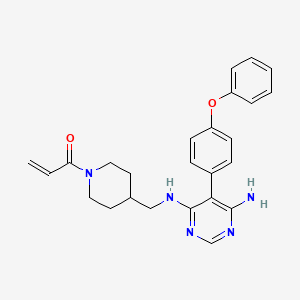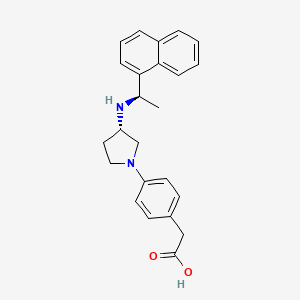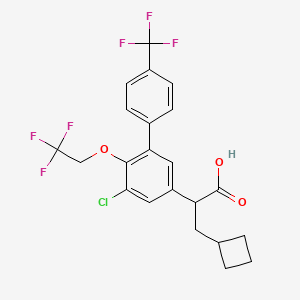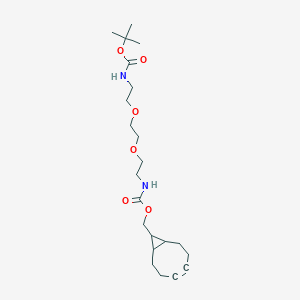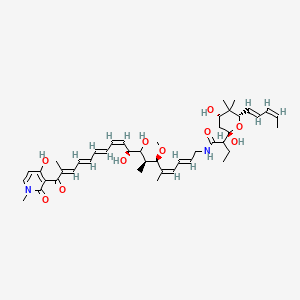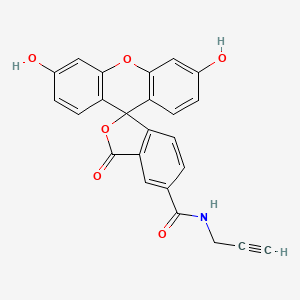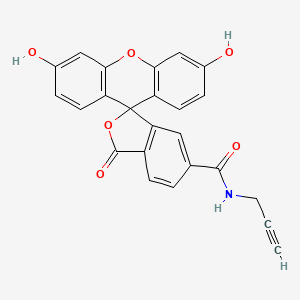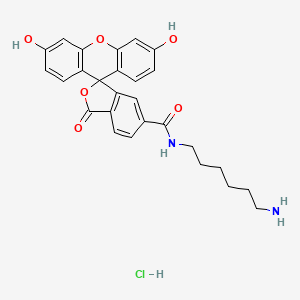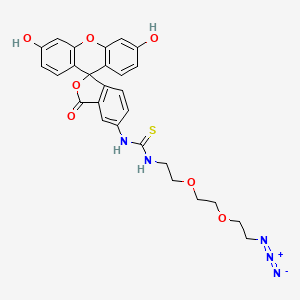
Fluorescein-PEG2-Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorescein-PEG2-Azide is a green-emitting fluorescent dye derivative with an excitation/emission maximum of 494/517 nm. It contains an azide group, which enables Click Chemistry, a powerful tool for bioconjugation and molecular labeling. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media and reduces steric hindrance during binding .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluorescein-PEG2-Azide is synthesized through a series of chemical reactions involving the attachment of a PEG spacer to fluorescein, followed by the introduction of an azide group. The typical synthetic route involves:
PEGylation: The attachment of PEG to fluorescein to form Fluorescein-PEG.
The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or dichloromethane (DCM) to ensure solubility and proper reaction kinetics .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Fluorescein-PEG2-Azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form triazoles.
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts, alkynes, and solvents like DMSO or DMF.
Substitution Reactions: Azide salts (e.g., sodium azide), polar aprotic solvents like acetonitrile.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.
Major Products Formed
Click Chemistry: Triazole derivatives.
Substitution Reactions: Alkyl azides.
Reduction: Primary amines.
Wissenschaftliche Forschungsanwendungen
Fluorescein-PEG2-Azide has a wide range of applications in scientific research, including:
Chemistry: Used in Click Chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescent labeling of biomolecules for imaging and tracking in live cells.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and fluorescent probes for environmental monitoring
Wirkmechanismus
The mechanism of action of Fluorescein-PEG2-Azide involves its fluorescent properties and the reactivity of the azide group. The fluorescein moiety absorbs light at a specific wavelength (494 nm) and emits light at a different wavelength (517 nm), making it useful for imaging applications. The azide group enables Click Chemistry, allowing the compound to form stable triazole linkages with alkynes, facilitating bioconjugation and molecular labeling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alexa Fluor 488 Azide: Another green-emitting fluorescent dye with similar excitation/emission properties.
Oregon Green 488 Azide: A fluorescent dye used for similar applications in molecular labeling and imaging.
Tetramethylrhodamine (TAMRA) Azide: A red-emitting fluorescent dye used in bioconjugation
Uniqueness
Fluorescein-PEG2-Azide is unique due to its combination of a fluorescein moiety and a PEG spacer, which enhances its solubility and reduces steric hindrance. This makes it particularly suitable for applications requiring high solubility and minimal interference with biological processes .
Eigenschaften
IUPAC Name |
1-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O7S/c28-32-30-8-10-37-12-11-36-9-7-29-26(40)31-16-1-4-20-19(13-16)25(35)39-27(20)21-5-2-17(33)14-23(21)38-24-15-18(34)3-6-22(24)27/h1-6,13-15,33-34H,7-12H2,(H2,29,31,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPFCAHUXVVHPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
